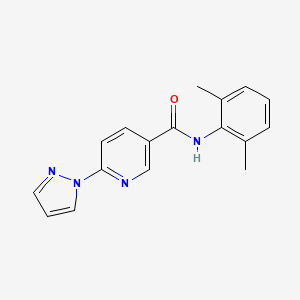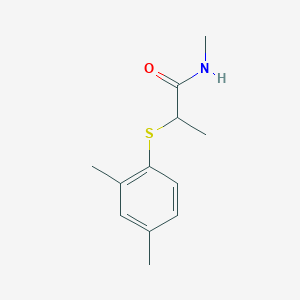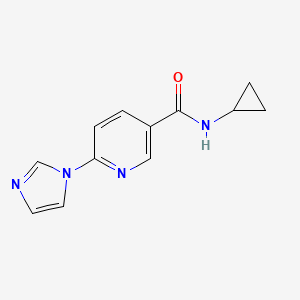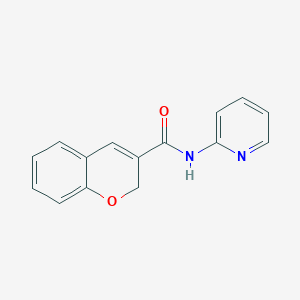
2,6-Dimethyl-4-(oxan-2-ylmethyl)morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Dimethyl-4-(oxan-2-ylmethyl)morpholine, also known as DMM, is a chemical compound that belongs to the class of morpholine derivatives. It has been widely used in scientific research due to its unique chemical structure and properties.
Mecanismo De Acción
The mechanism of action of 2,6-Dimethyl-4-(oxan-2-ylmethyl)morpholine is not fully understood. However, it is believed to act as a nucleophile in chemical reactions. It can also act as a hydrogen bond acceptor and donor, which makes it useful in catalytic reactions.
Biochemical and Physiological Effects
2,6-Dimethyl-4-(oxan-2-ylmethyl)morpholine has been shown to have some biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro. It also has some antimicrobial properties and has been used as an antifungal agent. However, more research is needed to fully understand the biochemical and physiological effects of 2,6-Dimethyl-4-(oxan-2-ylmethyl)morpholine.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2,6-Dimethyl-4-(oxan-2-ylmethyl)morpholine in lab experiments is its unique chemical structure, which makes it useful in a variety of reactions. It is also relatively easy to synthesize and purify. However, 2,6-Dimethyl-4-(oxan-2-ylmethyl)morpholine has some limitations. It is toxic and must be handled with care. It is also relatively expensive compared to other reagents.
Direcciones Futuras
There are several future directions for research on 2,6-Dimethyl-4-(oxan-2-ylmethyl)morpholine. One area of research is in the development of new synthetic methods using 2,6-Dimethyl-4-(oxan-2-ylmethyl)morpholine as a reagent. Another area of research is in the development of new pharmaceuticals and agrochemicals using 2,6-Dimethyl-4-(oxan-2-ylmethyl)morpholine as a starting material. Finally, more research is needed to fully understand the biochemical and physiological effects of 2,6-Dimethyl-4-(oxan-2-ylmethyl)morpholine.
Conclusion
In conclusion, 2,6-Dimethyl-4-(oxan-2-ylmethyl)morpholine is a unique chemical compound that has been widely used in scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of 2,6-Dimethyl-4-(oxan-2-ylmethyl)morpholine in various fields of research.
Métodos De Síntesis
The synthesis of 2,6-Dimethyl-4-(oxan-2-ylmethyl)morpholine involves the reaction of 2,6-dimethylmorpholine with formaldehyde and 1,2-epoxyhexane. The reaction is catalyzed by an acid catalyst and carried out under reflux conditions. After the reaction is complete, the product is purified by distillation and recrystallization. The yield of 2,6-Dimethyl-4-(oxan-2-ylmethyl)morpholine is typically between 50-70%.
Aplicaciones Científicas De Investigación
2,6-Dimethyl-4-(oxan-2-ylmethyl)morpholine has been used in a variety of scientific research applications. One of the most important applications is in the field of organic synthesis. 2,6-Dimethyl-4-(oxan-2-ylmethyl)morpholine is used as a reagent in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and materials. It is also used as a solvent in chemical reactions.
Propiedades
IUPAC Name |
2,6-dimethyl-4-(oxan-2-ylmethyl)morpholine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO2/c1-10-7-13(8-11(2)15-10)9-12-5-3-4-6-14-12/h10-12H,3-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOUMEBZCQCSBQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)CC2CCCCO2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-2-pyrrolidin-1-ylethanone](/img/structure/B7507342.png)


![1-[(4-Tert-butylphenyl)methyl]piperidin-4-ol](/img/structure/B7507375.png)



![2-[4-(Furan-2-ylmethyl)piperazin-1-yl]-1,3-benzoxazole](/img/structure/B7507400.png)




![2-chloro-N-[2-[methoxy(methyl)amino]-2-oxoethyl]benzamide](/img/structure/B7507443.png)